An In-depth Technical Guide to the Core Chemical Properties of Methyl 4-Nitrobenzoate
An In-depth Technical Guide to the Core Chemical Properties of Methyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitrobenzoate (B1230335) is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and a summary of its key reactivity and applications. All quantitative data are presented in structured tables for ease of reference, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Physical Properties
Methyl 4-nitrobenzoate, a derivative of a carboxylic acid and an aromatic nitro compound, presents as a white to pale yellow crystalline solid at ambient temperatures.[1] It possesses a faint, ester-like odor.[1] The presence of a nitro group at the para position and a methyl ester functional group on the benzene (B151609) ring contributes to its stability and reactivity.[1]
A summary of its key identification and physical properties is provided in the table below.
| Property | Value |
| IUPAC Name | methyl 4-nitrobenzoate |
| Synonyms | Methyl p-nitrobenzoate, 4-Nitrobenzoic acid methyl ester, p-Carbomethoxynitrobenzene |
| CAS Number | 619-50-1 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 94-96 °C |
| Boiling Point | 302.6 ± 25.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), acetone, ether, and methanol (B129727).[1] |
Spectroscopic and Physicochemical Data
The structural elucidation of methyl 4-nitrobenzoate is routinely accomplished through various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Spectra available.[2] |
| ¹³C NMR | Spectra available. |
| Infrared (IR) | Key stretches include C=O (ester) around 1735-1750 cm⁻¹, C-C(=O)-C between 1160-1210 cm⁻¹, and two -NO₂ stretches at 1490-1550 and 1315-1355 cm⁻¹.[3][4] |
| Mass Spectrometry (MS) | Data available.[2] |
| UV-Vis | Spectra available. |
Experimental Protocols
Synthesis of Methyl 4-Nitrobenzoate via Fischer Esterification
The most common and efficient method for synthesizing methyl 4-nitrobenzoate is the Fischer esterification of 4-nitrobenzoic acid with methanol, using a strong acid catalyst.[1]
Materials and Equipment:
-
4-Nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-nitrobenzoic acid.
-
Add 100 mL of anhydrous methanol to the flask and stir until the acid is fully dissolved.
-
In a fume hood, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the methanolic solution. It is advisable to cool the flask in an ice bath during this exothermic addition.[5]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, allow the flask to cool to room temperature and remove the excess methanol using a rotary evaporator.[5]
-
Dissolve the residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.[5]
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 4-nitrobenzoate.
Purification by Recrystallization
The crude product from the synthesis can be purified by recrystallization from ethanol.[6]
Materials and Equipment:
-
Crude methyl 4-nitrobenzoate
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Transfer the crude methyl 4-nitrobenzoate to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to create a slurry and gently heat the mixture on a hot plate with continuous stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold ethanol.[7]
-
Dry the crystals on the funnel by drawing air through them, then transfer them to a watch glass to air dry completely.[7]
Characterization
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified methyl 4-nitrobenzoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[8]
-
Acquire the ¹H NMR spectrum using a standard one-pulse experiment on a 400 MHz or higher spectrometer.[8]
Infrared (IR) Spectroscopy:
-
For a solid sample, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
-
For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Reactivity and Applications
Methyl 4-nitrobenzoate is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a pathway to synthesize methyl 4-aminobenzoate, a precursor to various pharmaceuticals and other fine chemicals. The ester functionality can undergo hydrolysis to regenerate the carboxylic acid or can be converted to other functional groups.
Its primary applications include:
-
Pharmaceutical Synthesis: It serves as a building block for various drug molecules, including analgesics and anti-inflammatory agents.[1]
-
Dye and Agrochemical Production: It is a precursor in the manufacturing of certain dyes and agrochemicals.[1]
-
Biochemical Research: It is employed in the biochemical characterization of enzymes such as NfsA, the major nitroreductase in Escherichia coli.[6]
Safety and Handling
Methyl 4-nitrobenzoate may cause eye, skin, and respiratory tract irritation.[9] It is important to handle this chemical with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a fume hood.[9] Store in a cool, dry place away from oxidizing agents.[10]
Visualizations
Caption: Logical relationship of methyl 4-nitrobenzoate's key properties.
Caption: Experimental workflow for the synthesis and purification of methyl 4-nitrobenzoate.
Conclusion
This technical guide has detailed the fundamental chemical properties, synthesis, purification, and characterization of methyl 4-nitrobenzoate. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. A thorough understanding of these core properties is essential for the effective and safe utilization of this important chemical intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. Methyl 4-nitrobenzoate(619-50-1) 1H NMR [m.chemicalbook.com]
- 3. Methyl 4-nitrobenzoate(619-50-1) IR Spectrum [m.chemicalbook.com]
- 4. sciencing.com [sciencing.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]

